molecular formula C23H22N2O2 B5107021 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B5107021
M. Wt: 358.4 g/mol
InChI Key: YTPWZIMMLBPJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as THIP, is a synthetic compound that belongs to the class of GABA receptor agonists. The compound has been widely studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and sleep disorders.

Mechanism of Action

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine acts as an agonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure activity. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine also activates specific subtypes of GABA receptors, such as the δ-subunit-containing receptors, which are thought to play a role in the anxiolytic and sedative effects of the compound.
Biochemical and Physiological Effects
3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on seizure activity and cognitive function, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in various brain regions. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several advantages as a research tool, including its high potency and selectivity for specific GABA receptor subtypes. However, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine also has some limitations, such as its relatively short half-life and the potential for tolerance and dependence with chronic use.

Future Directions

There are several potential future directions for research on 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One area of interest is the development of more selective and potent GABA receptor agonists, which may have improved therapeutic potential and fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on neurotransmitter release and inflammation. Finally, further studies are needed to evaluate the safety and efficacy of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in human clinical trials.

Synthesis Methods

The synthesis of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 4-biphenylcarboxylic acid with pent-4-enoyl chloride in the presence of triethylamine to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-3-methylisoxazole in the presence of sodium hydride to form 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. The yield of 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.

Scientific Research Applications

3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to reduce seizure activity and increase the threshold for seizure induction. 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have anxiolytic and sedative effects, making it a potential treatment for anxiety and sleep disorders. Additionally, 3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

1-[3-(4-phenylphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-3-9-22(26)25-15-14-21-20(16-25)23(24-27-21)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h2,4-8,10-13H,1,3,9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPWZIMMLBPJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC2=C(C1)C(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.